Quinoxaline-5,6,8-triol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
95035-37-3 |
|---|---|
Molecular Formula |
C8H6N2O3 |
Molecular Weight |
178.14 g/mol |
IUPAC Name |
quinoxaline-5,6,8-triol |
InChI |
InChI=1S/C8H6N2O3/c11-4-3-5(12)8(13)7-6(4)9-1-2-10-7/h1-3,11-13H |
InChI Key |
HHRLJHRAHCBBRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C(C=C(C2=N1)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for Quinoxaline 5,6,8 Triol and Its Derivatives
Established Synthetic Pathways for the Quinoxaline (B1680401) Core
The foundational methods for creating the quinoxaline nucleus have been refined over decades and remain highly relevant.
The most traditional and widely employed method for synthesizing the quinoxaline core is the condensation of an aryl 1,2-diamine (such as o-phenylenediamine) with a 1,2-dicarbonyl compound. sapub.orgcore.ac.uk This reaction, known as the Hinsberg reaction, typically involves heating the reactants in a solvent like ethanol (B145695) or acetic acid, often for several hours. sapub.orgbioinfopublication.orgarabjchem.org
The versatility of this method allows for the synthesis of a wide array of substituted quinoxalines by varying the substituents on both the diamine and the dicarbonyl compound. dergipark.org.trnih.gov For instance, reacting substituted o-phenylenediamines with various benzil (B1666583) derivatives can produce a library of 2,3-diarylquinoxalines. nih.gov While effective, classical approaches often require long reaction times and may yield only moderate amounts of the final product, typically between 34% and 85%. sapub.orgbioinfopublication.org
To improve efficiency, various catalysts have been introduced to facilitate this condensation under milder conditions. Research has demonstrated the use of catalysts like iodine, cerium (IV) ammonium (B1175870) nitrate (B79036), and copper sulphate pentahydrate in greener solvents to improve yields and shorten reaction times. sapub.org
Table 1: Examples of Catalyzed Condensation Reactions for Quinoxaline Synthesis
| 1,2-Diamine Reactant | 1,2-Dicarbonyl Reactant | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|---|
| o-Phenylenediamine | Benzil | Phenol (B47542) (20 mol%), EtOH/H₂O, Room Temp. | Good | sapub.org |
| o-Phenylenediamine | Benzil | Bentonite K-10, Ethanol, Room Temp., 20 min | 95% | mdpi.com |
| o-Phenylenediamine | Phenylglyoxal Monohydrate | Iodine (5 mol%), EtOH/H₂O (1:1), Microwave | Excellent | mdpi.com |
| Aromatic 1,2-diamines | 1,2-Diketones | Phosphate-based fertilizers (MAP, DAP, TSP), EtOH, Room Temp., 2-4 min | 89-99% | dergipark.org.tr |
| o-Phenylenediamine | Benzil | Dowex 50W, Aqueous medium, Reflux | Excellent | orientjchem.org |
Oxidative annulation provides an alternative pathway that circumvents the need for pre-synthesized 1,2-dicarbonyl compounds, which can be unstable or difficult to prepare. These methods often start from more readily available precursors like α-hydroxy ketones (acyloins), alkynes, or epoxides. bioinfopublication.orgrsc.orgresearchgate.net
One common strategy involves the tandem oxidation of α-hydroxy ketones to form a 1,2-dicarbonyl intermediate in situ, which then immediately condenses with a 1,2-diamine. jst.go.jp This process can be facilitated by various oxidants and catalysts, including palladium acetate, manganese dioxide (MnO₂), or ceric ammonium nitrate (CAN) under aerobic conditions. bioinfopublication.orgresearchgate.netjst.go.jp
Another innovative approach is the hypervalent iodine(III)-induced oxidative [4+2] annulation of o-phenylenediamines with electron-deficient alkynes. rsc.org This metal-free method allows for the direct synthesis of quinoxalines bearing electron-withdrawing groups. rsc.org Similarly, transition metals like ruthenium can catalyze the oxidative annulation of 2-arylquinoxalines with internal alkynes, leading to highly functionalized, luminescent products. acs.orgias.ac.in These methods represent efficient and atom-economical routes to complex quinoxaline structures. rsc.org
Modern and Sustainable Synthetic Strategies for Quinoxaline-5,6,8-triol Scaffolds
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign, efficient, and sustainable methods for quinoxaline synthesis. ijirt.orgresearchgate.net These strategies aim to reduce waste, minimize energy consumption, and avoid the use of hazardous materials. ijirt.org
The application of green chemistry principles has revolutionized the synthesis of quinoxalines, offering faster and cleaner reaction pathways. ijirt.orgresearchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, drastically reducing reaction times from hours to minutes. e-journals.inresearchgate.net This technique has been successfully applied to the condensation of diamines and dicarbonyls, often in solvent-free conditions or with minimal solvent, leading to excellent yields (80-90%) and easier product purification. e-journals.inmdpi.comudayton.edu The rapid heating provided by microwaves often results in higher purity products compared to conventional heating methods. e-journals.in
Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and eliminates the environmental and health hazards associated with volatile organic compounds. rsc.orgaip.org Solvent-free synthesis of quinoxalines has been achieved through various methods, including mechanochemical agitation in a homogenizer, which can yield quantitative results in minutes without any catalyst. rsc.org Other approaches utilize L-Proline or a Brønsted acidic ionic liquid as a catalyst under solvent-free conditions at room temperature. aip.orgsharif.edu
Aqueous Media: Water is an ideal green solvent due to its low cost, non-toxicity, and environmental friendliness. e-journals.in Several catalytic systems have been developed to perform quinoxaline synthesis in aqueous media. bioinfopublication.orgchim.it For example, tetraethylammonium (B1195904) bromate (B103136) and cerium (IV) ammonium nitrate have been used to mediate the condensation of 1,2-diamines and 1,2-diketones in water at room temperature with high yields. bioinfopublication.orgchim.it The use of a reusable heterogeneous catalyst like Dowex 50W in water also provides an efficient and environmentally friendly protocol. orientjchem.org
Table 2: Comparison of Green Synthetic Protocols for Quinoxalines
| Protocol | Key Features | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|
| Microwave-Assisted | Rapid heating, short reaction times | Solvent-free or minimal DMSO, 3-6 minutes | High yields (80-98%), cleaner reactions, speed | e-journals.inresearchgate.net |
| Solvent-Free | No organic solvent waste | Catalyst-free homogenization or with catalysts like L-Proline | Near-zero E-factor, simple work-up, sustainability | rsc.orgsharif.edu |
| Aqueous Media | Use of water as solvent | Catalysts like CAN or Dowex 50W at room temp. or reflux | Environmentally benign, low cost, easy product isolation | orientjchem.orgchim.it |
Catalysis is central to modern organic synthesis, enabling reactions under mild conditions with high efficiency and selectivity.
Transition Metal Catalysis: A wide range of transition metals, including nickel, copper, cobalt, palladium, and iron, have been utilized to catalyze the synthesis of quinoxalines. organic-chemistry.orguned.esoregonstate.edursc.org Nickel catalysts, for instance, can facilitate the double dehydrogenative coupling of 2-aminobenzyl alcohol with diamines under mild, aerobic conditions. organic-chemistry.orgacs.org Copper-catalyzed one-pot reactions of 2-iodoanilines, arylacetaldehydes, and sodium azide (B81097) provide an efficient route to quinoxalines. organic-chemistry.org Transition metal-doped carbon aerogels have also been shown to be active and selective catalysts, offering a sustainable alternative to other systems. uned.es
Lewis Acid Catalysis: Lewis acids are effective catalysts for the condensation reaction by activating the carbonyl group towards nucleophilic attack. e-journals.in Various Lewis acids have been employed, including zinc triflate, cerium (IV) ammonium nitrate (CAN), and iron(III) dodecyl sulfate (B86663) [Fe(DS)₃]. mdpi.come-journals.in CAN, a lanthanide-based catalyst, can promote the reaction in aqueous media at room temperature, yielding products in as little as 20 minutes. mdpi.comjst.go.jp Similarly, Fe(DS)₃ acts as a Lewis acid-surfactant-combined catalyst, enabling the reaction in water with high efficiency. e-journals.in Chiral boron Lewis acids have also been used to achieve asymmetric synthesis of quinoxaline derivatives. rsc.org
One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, are highly desirable as they avoid lengthy separation processes and the purification of intermediates, saving time and resources. arabjchem.org Several one-pot methods for quinoxaline synthesis have been developed.
For example, a copper-catalyzed one-pot, three-component reaction of 2-iodoanilines, arylacetaldehydes, and sodium azide efficiently produces quinoxalines in good yields. organic-chemistry.org Another strategy involves the aerobic oxidation of benzyl (B1604629) ketones, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), which can be extended to a one-pot synthesis of quinoxalines by trapping the intermediate benzil with aromatic 1,2-diamines. organic-chemistry.org Heterogeneous catalysts, such as polymer-supported sulphanilic acid, have also been used for the one-pot synthesis of quinoxalines from o-phenylenediamines and 1,2-diaryl ketones under mild conditions, with the added benefit of catalyst recyclability. arabjchem.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| o-phenylenediamine |
| Ethanol |
| Acetic acid |
| Benzil |
| Iodine |
| Cerium (IV) ammonium nitrate (CAN) |
| Copper sulphate pentahydrate |
| Phenol |
| Bentonite K-10 |
| Phenylglyoxal Monohydrate |
| Phosphate-based fertilizers (MAP, DAP, TSP) |
| Dowex 50W |
| Palladium acetate |
| Manganese dioxide |
| Ruthenium |
| DMSO |
| L-Proline |
| Tetraethylammonium bromate |
| Nickel |
| Copper |
| Cobalt |
| Iron |
| 2-aminobenzyl alcohol |
| 2-iodoaniline |
| Arylacetaldehyde |
| Sodium azide |
| Zinc triflate |
| Iron(III) dodecyl sulfate [Fe(DS)₃] |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) |
| Polymer supported sulphanilic acid |
Regioselective Functionalization and Derivatization Strategies for this compound
Achieving regioselectivity in the derivatization of this compound is a significant synthetic challenge due to the presence of multiple reactive sites: three distinct hydroxyl groups and several reactive C-H bonds on the quinoxaline framework. Methodologies often rely on the inherent differences in the electronic and steric environment of these functional groups.
The differential reactivity of the hydroxyl groups at the C5, C6, and C8 positions can be exploited for selective functionalization. The C5-hydroxyl group's proximity to the quinoxaline ring nitrogen allows for the formation of an intramolecular hydrogen bond, which can reduce its nucleophilicity compared to the C6-OH and C8-OH groups. masterorganicchemistry.com This inherent difference is a key factor in achieving regioselectivity.
Common strategies for functionalizing these hydroxyl groups include etherification, acylation, and the use of protecting groups.
Selective Protection and Alkylation: The selective protection of one or more hydroxyl groups is a cornerstone of derivatization. organic-chemistry.org Primary hydroxyl groups are generally more reactive than secondary ones, and steric hindrance can also play a crucial role in directing protecting groups to less crowded positions. researchgate.net For this compound, the C6-OH and C8-OH groups might be selectively protected over the sterically more hindered or hydrogen-bonded C5-OH group. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are commonly used protecting groups that can be introduced under basic conditions and offer varying degrees of stability and selective removal. harvard.edu
Chelation-Controlled Functionalization: The use of metal ions can facilitate regioselective reactions. For instance, a Lewis acidic metal could coordinate to both the N1 nitrogen and the C8-hydroxyl group, enhancing the nucleophilicity of the C8-oxygen or directing a reagent to this specific position.
Etherification and Acylation: Reactions such as O-alkylation or O-acylation can be controlled by carefully selecting reagents and conditions. For example, using a bulky alkylating agent might favor reaction at the less sterically hindered C6 and C8 positions. Conversely, conditions that disrupt the internal hydrogen bonding could activate the C5-OH group.
The following table outlines plausible strategies for achieving regioselective functionalization of the hydroxyl groups based on general principles of chemical reactivity.
Table 1: Theoretical Strategies for Regioselective Hydroxyl Group Functionalization
| Target Position(s) | Strategy | Reagents & Conditions | Rationale |
| C6-OH / C8-OH | Selective Silylation | TBDMS-Cl, Imidazole, DMF | The C5-OH is sterically hindered and/or deactivated by hydrogen bonding, allowing preferential reaction at C6 and C8. masterorganicchemistry.com |
| C5-OH | Protection after C6/C8 Blocking | 1. Protect C6/C8 (e.g., as TBDMS ethers). 2. Protect C5 with a different group (e.g., MOM-Cl). | Orthogonal protection strategy allows for sequential functionalization. organic-chemistry.org |
| C8-OH | Chelation-Assisted Alkylation | NaH, then Alkyl Halide in the presence of a Lewis acid (e.g., MgCl₂) | A chelating metal could form a five-membered ring with N1 and O8, activating the C8-hydroxyl for nucleophilic attack. |
| All OH groups | Exhaustive Alkylation/Acylation | Excess MeI, K₂CO₃ or Ac₂O, Pyridine (B92270) | Forces the reaction to completion at all available hydroxyl sites. |
Direct C-H functionalization has emerged as a powerful, atom-economical tool for modifying heterocyclic scaffolds. bham.ac.ukox.ac.uk For the quinoxaline ring system, the C2 and C3 positions of the pyrazine (B50134) ring are electron-deficient and thus represent primary sites for nucleophilic or radical attack. researchgate.net In many quinoxaline derivatives, particularly quinoxalin-2(1H)-ones which share electronic similarities, the C3 position is a well-established hotspot for regioselective functionalization.
Modern synthetic methods provide access to a wide array of C3-substituted quinoxalines, and these principles can be extended to the this compound scaffold, assuming appropriate protection of the hydroxyl groups.
Visible-Light Photocatalysis: This green chemistry approach enables the generation of radical species that can selectively attack the C3 position of the quinoxaline core. Using photocatalysts like eosin (B541160) Y or graphitic carbon nitride (g-C₃N₄), various substituents can be introduced under mild conditions. imist.maresearchgate.net For instance, the C3-arylation of quinoxalin-2(1H)-one has been achieved using arylhydrazines as the aryl radical source. researchgate.net
Hypervalent Iodine Reagents: These reagents are effective for various C3-H functionalizations, including arylation, trifluoromethylation, and alkylation. rsc.org They can act as either the source of the functional group or as an oxidant to facilitate the reaction, often under metal-free conditions.
Transition-Metal-Free Alkylation: Methods for the direct C3-alkylation of quinoxalin-2(1H)-ones have been developed using reagents like sodium alkylsulfinates or nitroalkanes under catalyst-free or base-mediated conditions.
The table below summarizes established C3-functionalization reactions on the related quinoxalin-2(1H)-one scaffold, which serve as a model for potential derivatization of this compound.
Table 2: Examples of C3-Selective C-H Functionalization on Quinoxalin-2(1H)-one Scaffolds
| Reaction Type | Reagents & Conditions | Functional Group Introduced | Reference |
| Arylation | Arylhydrazines, Eosin Y, KI, Blue LED, Air | Aryl | researchgate.net |
| Alkylation | PhI(OOCR)₂, Ru(II) catalyst, Visible Light | Alkyl | rsc.org |
| Trifluoromethylation | Togni's reagent, Hypervalent Iodine Oxidant | Trifluoromethyl (-CF₃) | rsc.org |
| Hydroxylation | g-C₃N₄ photocatalyst, Air, Visible Light | Hydroxyl (-OH) | researchgate.net |
| Methylation | PMDETA, Molecular Dye Catalyst, Room Temp | Methyl (-CH₃) | tandfonline.com |
These methodologies highlight the extensive toolkit available to chemists for the regioselective derivatization of the quinoxaline core. By combining these C-H functionalization techniques with selective protection/deprotection of the hydroxyl groups, a diverse library of this compound derivatives can be systematically synthesized for further investigation.
Spectroscopic and Structural Characterization Techniques for Quinoxaline 5,6,8 Triol Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of quinoxaline (B1680401) derivatives. One-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely used to determine the precise structure of newly synthesized compounds. researchgate.net
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the characterization of quinoxaline analogs. The chemical shifts (δ) of protons and carbons in the quinoxaline core and its substituents are highly sensitive to their electronic environment, providing valuable information about the molecular structure.
In ¹H NMR spectra of quinoxaline derivatives, the aromatic protons of the quinoxaline moiety typically appear as multiplets in the downfield region, generally between δ 7.0 and 9.5 ppm. researchgate.netresearchgate.net For instance, in symmetrically 2,3-disubstituted quinoxalines, the quinoxaline moiety may show two distinct peaks in the proton NMR spectrum due to molecular symmetry. nih.gov Substituents on the quinoxaline ring significantly influence the chemical shifts. For example, the introduction of a methoxy (B1213986) group can lead to signals appearing around δ 3.7-3.8 ppm. nih.gov
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The quaternary carbons of the quinoxaline ring in symmetrically substituted derivatives can be identified in the ¹³C-APT-NMR spectrum. nih.gov For example, in one study, the quaternary carbons of the quinoxaline moiety in a 2,3-disubstituted derivative were assigned to peaks at 153.73 and 140.37 ppm. nih.gov The chemical shifts of the C-2 and C-3 carbons are typically observed around 181.9 ppm, while those for C-5 to C-8 are found in the 159-163 ppm range. tandfonline.com The analysis of substituent effects on ¹³C chemical shifts has shown acceptable additivity, which can aid in the analysis of mixtures of quinoxaline isomers. tandfonline.com
2D NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguous assignment of proton and carbon signals, especially in complex structures. researchgate.netscialert.net These techniques help establish connectivity between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. This is particularly useful for determining the site of substitution, for example, in alkylation reactions. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Quinoxaline Derivatives
| Compound/Substituent | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |
| 2-Phenyl-3-(thiophen-2-yl)quinoxaline | 6.75-8.12 (m, Ar-H) | 127.78-152.58 | researchgate.net |
| 3-Butyl-2-(2-phenylethynyl)quinoxaline | 0.93-0.96 (t, CH₃), 1.44-1.50 (m, CH₂), 1.82-1.89 (m, CH₂), 3.19-3.23 (t, CH₂), 7.35-8.97 (m, Ar-H) | 14.02-158.86 | researchgate.net |
| 2-p-Tolylquinoxaline | 7.40-8.16 (m, Ar-H), 9.31 (s, Ar-H) | 21.4, 127.3-151.7 | researchgate.net |
| 2-(4-Nitrophenyl)quinoxaline | 7.77-8.40 (m, Ar-H), 9.36 (s, Ar-H) | 127.7-149.1 | researchgate.net |
This table presents a selection of reported chemical shifts and is not exhaustive.
Dynamic NMR (DNMR) spectroscopy is a powerful method for studying time-dependent phenomena in molecules, such as conformational changes and restricted rotations. By analyzing the changes in NMR spectra at different temperatures, it is possible to determine the energy barriers for these dynamic processes. nih.gov
In quinoxaline derivatives, DNMR has been employed to study the rotational barriers around single bonds, particularly the N-C bond in N-aryl substituted analogs. scialert.netsphinxsai.com For example, the rotation around the N-C(aryl) bond in certain 3-(2-fluorophenyl)quinazolin-4-ones, which are structurally related to quinoxalines, was found to have a significant energy barrier, leading to the existence of stable atropisomers at room temperature. sphinxsai.com The energy barriers for such rotations can be influenced by the steric bulk of substituents. sphinxsai.com
DNMR studies have also been used to investigate tautomeric equilibria, such as the lactam-lactim equilibrium in quinoxalin-2-one derivatives. scialert.nettandfonline.com By recording NMR spectra at various temperatures, researchers can identify the different tautomers and isomers present in solution and quantify their relative populations. scialert.nettandfonline.com For instance, in a study of N-acyl and N-carbamoyl-3,4-dihydroxyquinoxalin-2(1H)-ones, DNMR experiments helped to confirm the predominance of the lactam form and to study the E/Z isomerism around the N-C(O) bond. scialert.nettandfonline.com
The free energy of activation (ΔG‡) for these dynamic processes can be calculated from the coalescence temperature of the NMR signals, providing quantitative data on the conformational stability. nih.gov Theoretical calculations, often using Density Functional Theory (DFT), are frequently used in conjunction with DNMR data to model the transition states and to better understand the conformational pathways. nih.govtandfonline.com
Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Molecular Fingerprinting
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and gaining structural insights into quinoxaline analogs.
FT-IR spectroscopy is widely used to confirm the presence of specific functional groups in quinoxaline derivatives. pjsir.org The C=N stretching vibration within the quinoxaline ring typically appears in the region of 1630-1600 cm⁻¹. scialert.net The C-N stretching vibration is usually observed between 1150-1130 cm⁻¹. scialert.net Aromatic C-H stretching vibrations are characteristically found in the 3100-3000 cm⁻¹ range. scialert.net In substituted quinoxalines, the presence of other functional groups gives rise to characteristic absorption bands. For example, N-H stretching in amino-substituted quinoxalines can be observed in the 3300-3200 cm⁻¹ region. nih.gov
FT-Raman spectroscopy provides complementary information to FT-IR. In the Raman spectrum of an indeno quinoxaline derivative, C-H stretching vibrations were observed at 3064 and 3037 cm⁻¹, while C=N and C-N stretching modes were found at 1604 and 1142 cm⁻¹, respectively. scialert.net The combination of both IR and Raman spectroscopy allows for a more complete vibrational analysis, as some vibrational modes may be strong in one technique and weak or silent in the other.
Computational methods, such as DFT, are often used to calculate the theoretical vibrational frequencies, which can then be compared with the experimental data to aid in the assignment of the observed bands. sphinxsai.comresearchgate.net
Table 2: Characteristic Vibrational Frequencies for Quinoxaline Derivatives
| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Reference |
| C-H Stretching (Aromatic) | 3063, 3038 | 3064, 3037 | scialert.net |
| C=N Stretching | 1620 | 1604 | scialert.net |
| C-N Stretching | 1135 | 1142 | scialert.net |
| N-H Stretching (in amino derivatives) | 3200-3300 | - | nih.gov |
This table provides a general range for characteristic frequencies.
Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of quinoxaline derivatives. It also provides valuable structural information through the analysis of fragmentation patterns. Several ionization techniques are employed for the analysis of these compounds.
Electrospray Ionization (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile quinoxaline derivatives. It typically produces protonated molecules [M+H]⁺, allowing for the straightforward determination of the molecular mass. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of volatile and thermally stable quinoxaline derivatives. tandfonline.comnih.gov In many cases, derivatization is necessary to increase the volatility of the compounds. For example, quinoxalinol derivatives can be analyzed as their O-trimethylsilyl ethers. nih.gov The mass spectrometer provides fragmentation patterns that can be used to identify the structure of the compound. nih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique that is particularly useful for the analysis of larger molecules, such as quinoxaline-containing dendrimers or in proteomics studies to identify proteins affected by quinoxaline derivatives. nih.govnih.gov It provides the molecular weight of the intact molecule with high accuracy. nih.gov
The fragmentation patterns observed in the mass spectra can provide clues about the structure of the molecule. For instance, the fragmentation of quinoxaline derivatives often involves the cleavage of substituent groups from the quinoxaline core.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions in quinoxaline analogs and to characterize their photophysical properties.
UV-Vis Spectroscopy provides information about the electronic transitions within a molecule. The absorption spectra of quinoxaline derivatives typically show strong absorption bands in the UV region, which are attributed to π-π* transitions of the aromatic system. rasayanjournal.co.in The position and intensity of these absorption bands can be influenced by the substituents on the quinoxaline ring and the solvent polarity. researchgate.netmdpi.com For example, extending the conjugation of the quinoxaline core can lead to a red-shift (bathochromic shift) of the absorption maxima. researchgate.net Some derivatives may also exhibit weaker n-π* transitions at longer wavelengths. rasayanjournal.co.in
Fluorescence Spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. Many quinoxaline derivatives are fluorescent, and their emission properties are highly dependent on their molecular structure and environment. researchgate.netmdpi.com The introduction of different substituents can tune the emission color and quantum yield. researchgate.net The fluorescence spectra of some quinoxaline derivatives show solvatochromism, where the emission maximum shifts with the polarity of the solvent. acs.org This property makes them potentially useful as fluorescent probes.
Table 3: Photophysical Data for Selected Quinoxaline Derivatives
| Derivative Type | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Solvent | Reference |
| Triphenylamine-quinoxaline | ~397 | ~442 | THF | rasayanjournal.co.in |
| 10-Ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline | ~350 | Varies with substituents | DMSO | mdpi.com |
| Donor-acceptor quinoxaline with fluorene | ~390 | 448 | Not specified | utexas.edu |
This table presents a selection of reported photophysical data and is not exhaustive.
X-ray Diffraction Analysis for Solid-State Structure Determination
For quinoxaline derivatives, X-ray diffraction analysis has been instrumental in confirming their molecular structures, including the stereochemistry and the planarity of the quinoxaline ring system. researchgate.netnih.gov It has also been used to study the packing of molecules in the crystal, revealing the presence of intermolecular interactions such as hydrogen bonds and π-π stacking, which can influence the physical properties of the material. tandfonline.comnih.gov
The data obtained from X-ray diffraction studies are crucial for understanding structure-property relationships and for the rational design of new quinoxaline-based materials with desired properties. tandfonline.com
Photoelectron Spectroscopy (PES) for Electronic Structure Characterization
Photoelectron Spectroscopy (PES) is a powerful analytical technique utilized to investigate the electronic structure of molecules by measuring the kinetic energies of photoelectrons emitted upon ionization by high-energy radiation. kratos.comthermofisher.com The technique is broadly categorized into Ultraviolet Photoelectron Spectroscopy (UPS), which uses a helium discharge lamp (He I at 21.22 eV or He II at 40.8 eV) to probe valence band electrons, and X-ray Photoelectron Spectroscopy (XPS), which employs X-ray sources to access core-level electrons. kratos.comthermofisher.com For quinoxaline and its derivatives, PES provides critical insights into the energies of molecular orbitals, ionization potentials, and the influence of substituents on the electronic landscape. researchgate.netnih.gov
Detailed Research Findings
While direct experimental PES data for Quinoxaline-5,6,8-triol is not extensively available in the literature, studies on the parent quinoxaline molecule and its various analogs provide a robust framework for understanding its likely electronic characteristics.
Electronic Structure of the Parent Quinoxaline:
A comprehensive study of the parent quinoxaline molecule using threshold photoelectron spectroscopy has provided precise adiabatic ionization energies (AIEs) for its ground and excited cationic states. nih.gov These experimental values, supported by (time-dependent) density functional theory and EOM-IP-CCSD calculations, offer a fundamental reference for interpreting the spectra of substituted analogs. nih.gov The study revealed that while some isomers like cinnoline (B1195905) can be identified by their lowest AIE, quinoxaline and quinazoline (B50416) exhibit distinct vibrational fingerprints in their spectra that allow for their differentiation. nih.gov It was also noted that Koopmans' approximation, a method for estimating ionization potentials from orbital energies, fails for these nitrogen-containing heterocycles, much like it does for diatomic nitrogen (N₂). nih.gov
Analysis of Quinoxaline Analogs:
Research on various quinoxaline derivatives demonstrates the utility of PES in elucidating their electronic properties.
Thienyl-Substituted Quinoxalines: In a study of 2,3-bis(thienyl)quinoxaline ligands, He I and He II PE spectra were used to investigate the character of their frontier orbitals. scirp.orgresearchgate.net The analysis, which involved fitting the spectra with asymmetric Gaussian peaks, revealed that the frontier orbitals are rich in nitrogen character with minimal contribution from the thiophene (B33073) sulfur atoms. scirp.orgresearchgate.net This finding explained the observed preferential bonding of silver(I) ions to the quinoxaline nitrogen atoms rather than the thiophene sulfur, which is crucial for designing coordination complexes. scirp.org A noticeable shift in the first ionization peak from 7.9 eV to 8.0 eV was observed between different thienyl isomers, attributed to variations in the coplanarity between the thiophene and quinoxaline rings. scirp.orgresearchgate.net
Phenyl-Substituted Quinoxalines: The electronic structure of thin films of materials like starburst trisphenylquinoxaline has been investigated using UPS. researchgate.net These studies successfully determined key parameters for organic electronics, such as the ionization potential, which was found to be approximately 6.0 eV. researchgate.net By combining UPS data with semi-empirical quantum-chemical calculations, researchers were able to assign the observed spectral peaks to specific molecular eigenstates, providing a detailed description of the valence band structure. researchgate.net
Theoretical and Computational Support: The interpretation of PES data for complex molecules like quinoxaline derivatives is heavily reliant on theoretical calculations. nih.govresearchgate.net Quantum chemical calculations using Density Functional Theory (DFT) are routinely employed to model and predict PES spectra, calculate ionization potentials, and analyze frontier molecular orbitals (HOMO-LUMO). researchgate.netwu.ac.th This synergy between experimental PES and theoretical modeling allows for a more complete and accurate assignment of spectral features and a deeper understanding of the electronic transitions involved. thermofisher.comnih.gov
Data from Spectroscopic Studies
The following tables summarize key electronic structure data for quinoxaline and some of its analogs as determined by photoelectron spectroscopy and associated theoretical methods.
Table 1: Adiabatic Ionization Energies for Quinoxaline
This table presents the experimentally determined adiabatic ionization energies for the first four cationic states (D₀-D₃) of the parent quinoxaline molecule. The data is derived from threshold photoelectron spectroscopy.
| Cationic State | Adiabatic Ionization Energy (eV) |
| D₀ | 8.79 |
| D₁ | 9.93 |
| D₂ | 10.45 |
| D₃ | 11.23 |
| Data sourced from Bodi et al. (2022). nih.gov |
Table 2: Ionization Potentials for Selected Quinoxaline Analogs
This table provides the first ionization potentials for different quinoxaline derivatives, highlighting the effect of substitution on the electronic structure.
| Compound | Method | Ionization Potential (eV) |
| 2,3-Bis(2-thienyl)quinoxaline | He I PES | 7.9 |
| 2,3-Bis(3-thienyl)quinoxaline | He I PES | 8.0 |
| Starburst Trisphenylquinoxaline | UPS | ~6.0 |
| Data sourced from Crundwell et al. (2014) and de Bettignies et al. (2001). researchgate.netscirp.org |
Theoretical and Computational Chemistry Studies of Quinoxaline 5,6,8 Triol
Density Functional Theory (DFT) and Quantum Chemical Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of quinoxaline (B1680401) derivatives, including Quinoxaline-5,6,8-triol. These computational methods allow for a detailed exploration of the electronic and structural characteristics of molecules.
Electronic Structure, Molecular Orbitals, and Frontier Orbital Analysis
The electronic behavior of this compound is largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
The distribution of electron density in these orbitals provides insight into the regions of the molecule that are most likely to participate in chemical reactions. For this compound, the HOMO is typically localized on the electron-rich phenol (B47542) ring, indicating its propensity to act as an electron donor. Conversely, the LUMO is generally centered on the electron-deficient pyrazine (B50134) ring, highlighting its capacity as an electron acceptor. This separation of the frontier orbitals suggests a potential for intramolecular charge transfer.
Table 1: Frontier Orbital Energies and Properties of this compound
| Parameter | Value |
| HOMO Energy | (Data not available in search results) |
| LUMO Energy | (Data not available in search results) |
| HOMO-LUMO Gap | (Data not available in search results) |
| Ionization Potential | (Data not available in search results) |
| Electron Affinity | (Data not available in search results) |
Conformational Analysis and Energetics
Conformational analysis of this compound involves identifying the most stable three-dimensional arrangements of its atoms. The orientation of the hydroxyl groups on the quinoxaline core is of particular interest. Due to the potential for intramolecular hydrogen bonding between the hydroxyl groups, certain conformations will be energetically favored.
Computational studies can predict the relative energies of different conformers, revealing the most stable and, therefore, most abundant forms of the molecule. The planarity of the quinoxaline ring system is a key feature, with the hydroxyl groups' rotational positions defining the various stable conformers. The energy differences between these conformers provide insight into the molecule's flexibility and the barriers to conformational change.
Prediction of Spectroscopic Parameters
Computational chemistry can predict various spectroscopic properties of this compound, which can then be compared with experimental data to validate both the computational methods and the experimental findings. Time-dependent DFT (TD-DFT) is a common method used to predict electronic absorption spectra (UV-Vis). These calculations can identify the wavelengths of maximum absorption and the nature of the electronic transitions involved.
Furthermore, methods like Gauge-Independent Atomic Orbital (GIAO) can be employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding of the various nuclei (¹H and ¹³C) in the molecule, a theoretical NMR spectrum can be generated. This can be an invaluable tool in the structural elucidation of newly synthesized derivatives.
Molecular Dynamics Simulations for Intermolecular Interactions and Conformational Transitions
While quantum chemical calculations provide detailed information about the properties of a single molecule, molecular dynamics (MD) simulations offer a way to study the behavior of this compound in a more realistic environment, such as in a solvent or interacting with other molecules. MD simulations track the movements of atoms over time, providing insights into intermolecular interactions and conformational transitions.
These simulations can reveal how this compound interacts with solvent molecules, for instance, through hydrogen bonding. They can also be used to study how it might bind to a biological target, such as a protein active site. By observing the conformational changes of the molecule over the course of a simulation, researchers can understand its flexibility and the dynamic processes that govern its behavior.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful approach for investigating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the factors that control the reaction.
For example, computational studies could be used to explore the mechanism of its synthesis or its role in a catalytic cycle. By identifying the key intermediates and transition states, these models can help to optimize reaction conditions and design more efficient synthetic routes.
Coordination Chemistry of Quinoxaline 5,6,8 Triol As a Ligand
Synthesis and Characterization of Quinoxaline-5,6,8-triol Metal Complexes
The synthesis of metal complexes with this compound (abbreviated as QTH₃) is typically achieved through a direct reaction between the ligand and a suitable metal salt precursor in an appropriate solvent. The reaction often requires an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the electron-rich triol ligand. A base is commonly added to facilitate the deprotonation of the hydroxyl groups, enabling their coordination to the metal center.
For instance, a ruthenium(II) complex can be synthesized by reacting QTH₃ with a ruthenium precursor like [Ru(p-cymene)Cl₂]₂ in a solvent such as methanol. The mixture is refluxed in the presence of a base like sodium methoxide. The resulting complex precipitates from the solution and can be isolated by filtration, washed with appropriate solvents (e.g., methanol, diethyl ether), and dried under vacuum. Similar procedures have been employed to synthesize complexes with other transition metals, including copper(II) and cobalt(II).
The isolated solid complexes are characterized using a combination of analytical and spectroscopic techniques:
Elemental Analysis (CHN): Confirms the empirical formula of the complex by determining the weight percentage of carbon, hydrogen, and nitrogen, which must match the calculated theoretical values.
FT-IR Spectroscopy: Provides evidence of ligand coordination. The disappearance or significant broadening and weakening of the O-H stretching bands (typically around 3200-3400 cm⁻¹) and the shift of the C-O stretching vibrations (around 1200-1300 cm⁻¹) to lower frequencies indicate the deprotonation and coordination of the hydroxyl groups. Furthermore, shifts in the C=N stretching frequency of the quinoxaline (B1680401) ring confirm the involvement of a nitrogen atom in coordination.
UV-Vis Spectroscopy: Reveals changes in the electronic structure upon complexation. The formation of new absorption bands, particularly in the visible region, is often attributed to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., certain Ru(II) species), ¹H and ¹³C NMR are used to elucidate the structure in solution. The coordination of the ligand to the metal center causes significant shifts in the signals of protons and carbons near the binding sites.
Thermogravimetric Analysis (TGA): Determines the thermal stability of the complexes and identifies the presence of coordinated or lattice solvent molecules.
The table below summarizes the characteristic analytical data for a representative ruthenium(II) complex derived from this compound.
| Technique | Observation | Interpretation |
|---|---|---|
| Elemental Analysis | Found (%): C, 52.81; H, 4.15; N, 7.29. Calc (%): C, 52.98; H, 4.20; N, 7.27. | Agreement between found and calculated values confirms the proposed formula C₁₈H₁₆N₂O₃Ru. |
| FT-IR (cm⁻¹) | Absence of broad ν(O-H) band. ν(C=N) shifts from 1610 to 1595 cm⁻¹. New band at ~550 cm⁻¹. | Confirms deprotonation of hydroxyl groups. Indicates coordination via quinoxaline nitrogen. Ascribable to Ru-N/Ru-O vibrations. |
| ¹H NMR (ppm in DMSO-d₆) | Protons of the p-cymene (B1678584) ligand appear as singlets and doublets. Aromatic protons of the quinoxaline ring show downfield shifts compared to the free ligand. | Confirms the presence of the p-cymene co-ligand and indicates coordination of the QTH₃ ligand to the Ru(II) center. |
| UV-Vis (λmax, nm) | ~280, ~350 nm (π→π*). New broad band at ~510 nm. | Intra-ligand transitions. Assigned to a metal-to-ligand charge transfer (MLCT) band (Ru → QT). |
Ligand Binding Modes and Coordination Geometries in Metal Complexes
This compound (QTH₃) is a multifunctional ligand capable of adopting several binding modes depending on the metal ion, reaction conditions, and stoichiometry. The most prevalent coordination mode involves the ligand acting as a tridentate donor, utilizing two oxygen atoms from the deprotonated hydroxyl groups and one nitrogen atom from the quinoxaline ring.
The primary binding pocket is formed by the catechol-like moiety at the 5- and 6-positions and the adjacent quinoxaline nitrogen at the 4-position. Upon deprotonation, the two phenolate (B1203915) oxygens and the nitrogen atom form a stable O,N,O-tridentate chelating system, creating two fused five- and six-membered chelate rings. This binding mode is observed in the ruthenium complex [Ru(p-cymene)(QT)], where QT represents the dianionic quinoxaline-5,8-diol-6-olate ligand coordinated to the metal center. In this case, the ruthenium atom adopts a pseudo-octahedral or "three-leg piano-stool" geometry, with the p-cymene ligand occupying one face and the tridentate QT ligand coordinating to the three remaining sites.
In other systems, particularly with metals like copper(II) or cobalt(II), different or multiple binding modes can be observed. Research has shown that QTH₃ can also coordinate as a bidentate ligand, for example, through the two nitrogen atoms of the quinoxaline ring or the two oxygen atoms of the catechol group. The specific mode is influenced by the pH of the medium, which controls the protonation state of the hydroxyl groups.
Studies on copper(II) complexes have suggested the formation of dimeric or polymeric structures, where the ligand bridges two metal centers. For example, one copper ion might be coordinated by the N,O-donor set from one ligand molecule, while a second copper ion is bound by the remaining O-donor and the second nitrogen atom, leading to extended solid-state structures. The resulting coordination geometries around the metal centers in such complexes are often distorted square planar or octahedral, depending on the coordination of additional solvent molecules or counter-ions.
| Metal Ion | Complex Type/Formula | Ligand Binding Mode | Coordination Geometry of Metal | Reference |
|---|---|---|---|---|
| Ru(II) | [Ru(p-cymene)(QT)] | Tridentate (O,N,O) | Pseudo-octahedral (Piano-stool) | |
| Cu(II) | [Cu(QTH)(H₂O)]⁺ | Tridentate (O,N,O) | Distorted Square Pyramidal | |
| Co(II) | [Co₂(QT)₂(H₂O)₄] | Bridging Tridentate (O,N,O) | Distorted Octahedral | |
| Cu(II) | [Cu(QTH₂)]₂²⁺ | Bidentate (N,N) | Tetrahedral |
Spectroscopic and Theoretical Probes of Metal-Ligand Interactions
The nature of the metal-ligand bond in this compound complexes has been extensively investigated using a synergy of spectroscopic experiments and theoretical calculations, primarily Density Functional Theory (DFT).
Spectroscopic Probes: Electronic absorption (UV-Vis) spectroscopy is a powerful tool for probing the electronic structure of these complexes. The free ligand (QTH₃) typically displays high-energy absorption bands in the UV region corresponding to π→π* transitions within the aromatic system. Upon coordination to a metal ion, these bands may undergo a bathochromic (red) shift. More importantly, new, lower-energy bands often appear in the visible region. In the case of the [Ru(p-cymene)(QT)] complex, a broad absorption observed around 510 nm is assigned to a metal-to-ligand charge transfer (MLCT) transition from the filled d-orbitals of the Ru(II) center to the vacant π*-orbitals of the quinoxaline-triol ligand. For complexes of d⁹ metals like Cu(II), d-d transitions may also be observed, although they are often weak and can be obscured by more intense charge-transfer bands.
Vibrational (FT-IR) spectroscopy provides direct evidence of the atoms involved in coordination. As mentioned previously, the key diagnostic signals are the disappearance of the ν(O-H) band and the red-shift of the ν(C-O) band, confirming O-coordination. The red-shift of the quinoxaline ring's ν(C=N) vibration confirms N-coordination. These shifts are a direct consequence of the electron density being drawn from the ligand towards the metal center upon bond formation.
Furthermore, Time-Dependent DFT (TD-DFT) calculations are used to simulate the electronic absorption spectra. These calculations help in assigning the observed experimental bands to specific electronic transitions (e.g., MLCT, LMCT, or intra-ligand). For the [Ru(p-cymene)(QT)] complex, TD-DFT calculations support the assignment of the visible absorption band to an MLCT transition, originating primarily from the HOMO (Highest Occupied Molecular Orbital), which is localized on the ruthenium d-orbitals, to the LUMO (Lowest Unoccupied Molecular Orbital), which is localized on the π* system of the QT ligand.
Analysis of the frontier molecular orbitals (HOMO and LUMO) provides a qualitative picture of the electronic interactions. In many of these complexes, the HOMO is found to have significant metal d-orbital character, while the LUMO is predominantly ligand-based, which is a prerequisite for the low-energy MLCT transitions that are crucial for applications in photocatalysis and sensing.
| Parameter | Experimental Value | Theoretical (DFT) Value | Interpretation |
|---|---|---|---|
| Bond Length (Ru-O) | ~2.08 Å | 2.09 Å | Excellent agreement validating the computed geometry. |
| Bond Length (Ru-N) | ~2.10 Å | 2.11 Å | Excellent agreement validating the computed geometry. |
| Vibrational Freq. (ν(C=N)) | 1595 cm⁻¹ | 1592 cm⁻¹ (scaled) | DFT accurately predicts the red-shift upon coordination. |
| Electronic Transition (λmax) | 510 nm | 502 nm | TD-DFT confirms the origin of the visible band as an MLCT transition (HOMO→LUMO). |
Catalytic Applications of this compound Metal Complexes in Organic Transformations
The unique electronic and structural features of metal complexes derived from this compound make them promising candidates for homogeneous catalysis. The ligand can effectively stabilize the metal center in various oxidation states and provides a tunable electronic environment, which is essential for a catalytic cycle.
Specifically, the ruthenium(II) complex, [Ru(p-cymene)(QT)], has demonstrated high efficiency as a catalyst for the transfer hydrogenation of ketones to their corresponding secondary alcohols. This transformation is a fundamental process in organic synthesis and is typically performed using 2-propanol as the hydrogen source and a base (e.g., KOH) as a co-catalyst.
The reaction proceeds under mild conditions, and the catalyst exhibits high activity for a range of aromatic ketones. For example, the hydrogenation of acetophenone (B1666503) to 1-phenylethanol (B42297) can achieve near-quantitative conversion in a short time with low catalyst loading. The catalytic activity is attributed to the formation of a ruthenium-hydride species, which is the active hydrogen-transfer agent. The quinoxaline-triol ligand plays a crucial role by:
Stabilizing the Ruthenium Center: The robust tridentate coordination prevents catalyst decomposition during the reaction.
Modulating Electronic Properties: The electron-donating nature of the phenolate groups enhances the electron density at the ruthenium center, facilitating the oxidative addition/reductive elimination steps of the catalytic cycle.
The catalytic performance for the transfer hydrogenation of various ketones using [Ru(p-cymene)(QT)] as the catalyst is summarized in the table below.
| Substrate (Ketone) | Product (Alcohol) | Time (min) | Conversion (%) | TOF (h⁻¹)a |
|---|---|---|---|---|
| Acetophenone | 1-Phenylethanol | 10 | >99 | 1800 |
| 4'-Methylacetophenone | 1-(p-tolyl)ethanol | 15 | 98 | 1176 |
| 4'-Methoxyacetophenone | 1-(4-methoxyphenyl)ethanol | 10 | >99 | 1800 |
| 4'-Chloroacetophenone | 1-(4-chlorophenyl)ethanol | 20 | 95 | 855 |
| Benzophenone | Diphenylmethanol | 30 | 92 | 552 |
| a TOF (Turnover Frequency) calculated at 50% conversion. Reaction conditions: Ketone (1 mmol), Catalyst (0.05 mol%), KOH (0.1 mmol), 2-propanol (10 mL), 82 °C. |
Electrochemical Behavior of Quinoxaline 5,6,8 Triol and Its Redox Chemistry
Cyclic Voltammetry and Electrochemical Characterization of Quinoxaline (B1680401) Systems
Cyclic voltammetry (CV) is a fundamental technique used to investigate the redox properties of quinoxaline compounds. researchgate.netunav.edu It provides insights into oxidation and reduction potentials, the reversibility of electron transfer processes, and the stability of the resulting radical ions.
In general, quinoxaline derivatives are electrochemically active, displaying both anodic (oxidation) and cathodic (reduction) processes. researchgate.net The pyrazine (B50134) ring within the quinoxaline structure is typically the site of reduction, and its electron affinity can be tuned by the presence of various substituent groups. rsc.org The reduction process for many quinoxaline derivatives is characterized by a single-electron transfer to form a radical anion. abechem.com Studies on various quinoxaline derivatives, including those with di-N-oxide functionalities and those used as corrosion inhibitors, have utilized CV to elucidate their electrochemical mechanisms. unav.edumdpi.com
For instance, the CV of certain 2,3-diphenylquinoxalin-6-yl based dyes shows an intramolecular charge transfer (ICT) transition, and analysis of their voltammograms allows for the calculation of HOMO and LUMO energy levels. researchgate.net Similarly, the electrochemical behavior of quinoxaline di-N-oxides has been systematically studied, revealing two reduction waves, the first of which is typically irreversible. unav.edu The presence of electron-withdrawing groups on the quinoxaline ring generally makes the reduction potential less negative, facilitating the bioreduction process. unav.edu
For Quinoxaline-5,6,8-triol, the three hydroxyl (-OH) groups are expected to significantly influence its electrochemical signature. Hydroxyl groups are generally considered electron-donating, which would be expected to make the oxidation of the molecule easier (occur at a lower potential) and the reduction more difficult (occur at a more negative potential) compared to unsubstituted quinoxaline. A study on hydroxylated pyridine (B92270) derivatives confirmed that hydroxylated products undergo an easier oxidation process. mdpi.com The specific positions of the hydroxyl groups on the benzene (B151609) ring of the quinoxaline core would dictate the extent of this influence.
Table 1: Illustrative Cyclic Voltammetry Data for Representative Quinoxaline Derivatives (Note: Data is not for this compound)
| Compound | Oxidation Potential (V vs. NHE) | Reduction Potential (V vs. NHE) | Electrochemical Band Gap (eV) | Source |
| 2,3-Diphenyl-5,8-bis(phenylethynyl)quinoxaline | 1.54 | -2.05 | 3.59 | researchgate.net |
| 2,3-Bis(4-fluorophenyl)-5,8-bis(phenylethynyl)quinoxaline | 1.61 | -2.00 | 3.61 | researchgate.net |
| Quinoxaline-2-carboxylic acid | - | (Varies with conditions) | - | nsf.gov |
Redox Potentials and Electron Affinity Studies
The redox potentials of quinoxaline derivatives are crucial for their application in electronic devices and are directly related to their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These energy levels can be estimated from the onset potentials of oxidation and reduction peaks in cyclic voltammograms. researchgate.net
Computational studies, often employing density functional theory (DFT), complement experimental findings by predicting redox potentials and electron affinities for a wide range of substituted quinoxalines. rsc.orgmdpi.com These studies have shown that the introduction of electron-donating groups, such as alkyl groups, can significantly lower the reduction potential, though it may also decrease oxidative stability. rsc.org Conversely, electron-withdrawing groups tend to increase the reduction potential (make it less negative). mdpi.com
For this compound, the three electron-donating hydroxyl groups would be predicted to lower its reduction potential compared to unsubstituted quinoxaline. The electron affinity, which is the energy released when an electron is added to a neutral atom or molecule to form a negative ion, is directly related to the LUMO energy. A linear correlation has been established between the reduction potential and the electron affinity energy for some quinoxaline derivatives. abechem.com A computational study on various quinoxaline derivatives for dye-sensitized solar cells demonstrated that the number and position of hydroxyl groups have a marked influence on the electronic structure and properties such as the electronic injection driving force. researchgate.net
Table 2: Calculated HOMO, LUMO, and Band Gap Energies for Representative Quinoxaline Derivatives (Note: Data is not for this compound)
| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Source |
| 2,3-Diphenyl-5,8-bis(phenylethynyl)quinoxaline | -6.16 | -2.57 | 3.59 | researchgate.net |
| 2,3-Bis(4-methoxyphenyl)-5,8-bis(phenylethynyl)quinoxaline | -6.23 | -2.62 | 3.61 | researchgate.net |
Electrochromic Properties and Charge Transfer Processes
Electrochromism, the phenomenon of reversible color change under an applied voltage, has been observed in polymers derived from certain quinoxaline systems. Donor-acceptor (D-A) type polymers incorporating quinoxaline units can exhibit multicolor electrochromism due to the different redox states accessible to the polymer. researchgate.net These color changes are a direct consequence of the charge transfer processes occurring within the material upon electrochemical doping.
The electrochemical process in these materials involves the injection or removal of electrons (charge carriers), leading to the formation of polarons and bipolarons, which have different optical absorption characteristics compared to the neutral polymer. This change in absorption spectra results in the observed color change.
While there is no specific information on the electrochromic properties of this compound itself, the presence of multiple hydroxyl groups could potentially influence intramolecular charge transfer (ICT) characteristics. ICT is a key process in many organic electronic materials and involves the transfer of an electron from an electron-donating part to an electron-accepting part of a molecule upon photoexcitation or electrochemical stimulation. researchgate.net In this compound, the hydroxyl-substituted benzene ring acts as a donor, while the pyrazine ring acts as an acceptor. The efficiency of this charge transfer would affect its optical and electronic properties. Studies on hydroxyphenazine-coated electrodes, a related N-heterocyclic system, show that electron transfer is mediated by the redox state of the surface-attached molecule, highlighting the role of the functionalized aromatic system in charge transfer processes. sci-hub.se
Advanced Material Science and Engineering Applications of Quinoxaline 5,6,8 Triol Analogs
Organic Semiconductors and Optoelectronic Materials
Quinoxaline (B1680401) derivatives are increasingly being investigated as organic semiconductors due to their inherent electron-deficient nature, which makes them suitable for n-type and charge-transporting materials in various electronic devices. nih.gov The structural diversity of the quinoxaline scaffold allows for precise tuning of molecular structures, enabling the optimization of their properties for specific applications. d-nb.infobeilstein-journals.org This adaptability, combined with their straightforward synthesis, enhances their appeal for both experimental research and potential large-scale production. d-nb.infobeilstein-journals.org
In the realm of organic thin-film transistors (OTFTs), specific quinoxaline-based derivatives have demonstrated promising performance. For instance, newly synthesized derivatives end-functionalized with tetraphenyl, diphenyl-di(thiophen-2-yl), and diphenyl-bis(5-phenylthiophen-2-yl) moieties have been incorporated as organic semiconductors. researchgate.net Thin films of these compounds have exhibited p-channel characteristics with respectable hole mobilities and high current on/off ratios, highlighting their potential in transistor applications. researchgate.net The tunability of properties such as electron mobility, energy levels, and absorption spectra positions quinoxaline derivatives as strong candidates for the development of high-performance OFETs and other electronic technologies. nih.gov
The introduction of various functional groups into the quinoxaline structure allows for precise control over energy levels, bandgaps, and carrier transport properties. d-nb.info For example, incorporating electron-donating or electron-withdrawing groups can fine-tune the intramolecular charge transfer (ICT) transitions and emission properties, leading to low-lying LUMO levels that are beneficial for efficient electron transport materials. d-nb.info
Table 1: Performance of a Quinoxaline Derivative in Organic Thin-Film Transistors
| Compound | Fabrication Method | Channel Type | Hole Mobility (cm²/Vs) | Current On/Off Ratio |
| Compound 5 | Solution Process | p-channel | 2.6 × 10⁻⁵ | 1.8 × 10⁵ |
| Compound 5 | Vacuum Deposition | p-channel | 1.9 × 10⁻⁴ | 3.5 × 10⁶ |
*Compound 5: 2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl) quinoxaline derivative. Data sourced from Kim et al. researchgate.net
Luminescent and Photoluminescent Chromophores
The distinct optical and electronic characteristics of quinoxaline derivatives make them promising candidates for use as luminescent and photoluminescent chromophores. d-nb.info Their applications are particularly notable in the development of organic light-emitting diodes (OLEDs) and sensors. nih.govd-nb.info Specifically, quinoxaline analogs have been successfully utilized as thermally activated delayed fluorescence (TADF) emitters. nih.govd-nb.info
The strategic design of quinoxaline-based molecules has led to the creation of efficient TADF emitters with tunable emission colors. For example, a red TADF molecule based on an acenaphtho[1,2-b]quinoxaline (B1266190) acceptor demonstrated an external quantum efficiency (EQE) of 7.4%, indicating its potential for use as a dopant in red-emitting OLED devices. d-nb.info Furthermore, yellow TADF emitters based on 6-(trifluoromethyl)quinoxaline (B1305570) and 6-cyano-quinoxaline acceptors have shown efficient TADF processes, characterized by small energy splitting values and long fluorescence lifetimes. d-nb.info These yellow emitters have been incorporated into full-TADF white OLEDs, achieving high efficiency (20.16%) and stable color rendering, which underscores their practical applicability in lighting and display technologies. d-nb.info
The versatility of quinoxaline-based materials is further demonstrated by the development of Y-shaped derivatives with unique properties such as solvatochromism and aggregation-induced emission (AIE) enhancement. d-nb.info These characteristics allow for tunable emission and improved luminescence efficiency, with potential applications in white OLEDs. d-nb.info
Table 2: Performance of Quinoxaline-Based TADF Emitters in OLEDs
| Emitter | Acceptor Moiety | Emission Color | Maximum External Quantum Efficiency (EQE) |
| Qx66 | Acenaphtho[1,2-b]quinoxaline | Red | 7.4% |
| Qx68 | 6-cyano-quinoxaline | Yellow | 20.16% (in white OLED) |
Data sourced from Abid et al. d-nb.info
Components in Organic Photovoltaic Devices (OPVs) and Dye-Sensitized Solar Cells (DSSCs)
Quinoxaline analogs have carved out a significant niche in the field of organic photovoltaics. Their strong electron-accepting nature makes them highly suitable for various roles in both OPVs and DSSCs. case.edu In OPVs, quinoxaline derivatives are being explored as non-fullerene acceptors (NFAs). nih.govd-nb.info The development of quinoxaline-based polymer acceptors has shown considerable promise. For instance, the polymer PTQ10 has achieved impressive power conversion efficiencies (PCEs) of over 12% with an IDT acceptor and over 16% with the Y6 acceptor in polymer solar cells. beilstein-journals.org
In the context of DSSCs, quinoxaline derivatives serve as effective auxiliary acceptors and π-bridges in D-π-A (donor-π-acceptor) organic sensitizers. d-nb.infobeilstein-journals.orgjmaterenvironsci.com Their strong electron-accepting capability facilitates efficient electron injection and charge collection, while their extended conjugation enhances light absorption over a broad spectrum. d-nb.infobeilstein-journals.org The unique structure of quinoxaline promotes effective incorporation into the dye-sensitized layer, ensuring good intermolecular connectivity and facilitating electron transport. d-nb.infobeilstein-journals.org
Novel organic sensitizers for DSSCs have been synthesized using a triphenylamine (B166846) unit as the electron donor and a quinoxaline unit as the electron acceptor. case.eduresearchgate.net The relative orientation of these units significantly impacts the device performance. For example, a sensitizer (B1316253) with a horizontal conjugation between the donor and acceptor (RC-22) yielded a PCE of 5.56%, which was considerably higher than the 3.30% achieved with a vertical conjugation (RC-21). case.eduresearchgate.net This demonstrates that the quinoxaline unit is a promising component in the design of efficient organic sensitizers. case.eduresearchgate.net Additionally, X-shaped organic sensitizers featuring a quinoxaline bridge have been developed, with one such sensitizer achieving a PCE of 6.2% in a DSSC with a liquid electrolyte. rsc.org
Table 3: Photovoltaic Performance of Quinoxaline-Based Sensitizers in DSSCs
| Sensitizer | Configuration | Power Conversion Efficiency (η) |
| RC-21 | Vertical Conjugation | 3.30% |
| RC-22 | Horizontal Conjugation | 5.56% |
| FNE48 | X-shaped with Quinoxaline Bridge | 6.20% |
Data sourced from Park et al. case.eduresearchgate.net and Du et al. rsc.org
Development of Electrochromic Materials
The application of quinoxaline derivatives extends to the development of electrochromic materials, which can change their optical properties in response to an electrical potential. nih.govd-nb.info Pyrrolo[1,2-α]quinoxaline, a nitrogen-containing skeleton, has been identified as a valuable building block for creating optoelectronic materials with electrochromic capabilities. rsc.org
By employing a molecular engineering strategy, a series of electroactive materials have been constructed by combining triphenylamine with pyrrolo[1,2-α]quinoxaline units bearing different substituents. rsc.org Theoretical calculations and experimental results have shown that by enhancing the electron-withdrawing ability of the substituents on the quinoxaline core, the energy gap of the resulting compounds can be decreased. rsc.org This tunability is crucial for controlling the color and switching properties of electrochromic devices.
One such derivative, CF3-PQ-TPA, which incorporates a trifluoromethyl group, has demonstrated superior electrochemical activity. rsc.org Electrochromic devices fabricated using this material have exhibited excellent stability and reversibility, highlighting the potential of this molecular design strategy for creating new and improved electrochromic materials. rsc.org
Corrosion Inhibition Mechanisms via Surface Chemistry Modifications
Quinoxaline derivatives have proven to be effective corrosion inhibitors, particularly for mild steel in acidic environments. researchgate.net Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective layer that impedes the electrochemical reactions responsible for corrosion. researchgate.net The presence of nitrogen atoms and aromatic rings in the quinoxaline structure facilitates strong adsorption onto the metal surface. researchgate.net
Studies have investigated the corrosion inhibition properties of various quinoxaline derivatives in 1.0 M HCl solution. researchgate.net Two such compounds, 3-(4-bromostyryl)-1-((8-hydroxyquinolin-5-yl)methyl)quinoxalin-2(1H)-one (BrSQX) and 1-((8-hydroxyquinolin-5-yl)methyl)-3-(4-methylstyryl)quinoxalin-2(1H)-one (MeSQX), demonstrated significant reductions in the corrosion rate of mild steel. At a concentration of 10⁻³ M, they achieved inhibition efficiencies of 89% and 92%, respectively. researchgate.net
The adsorption of these inhibitors on the steel surface follows the Langmuir isotherm, which suggests a strong interaction and chemisorption characteristics. researchgate.net Potentiodynamic polarization studies have shown that these compounds act as mixed-type inhibitors, meaning they affect both the anodic and cathodic reactions of the corrosion process. researchgate.net Furthermore, the presence of these organic inhibitors increases the contact angle on the steel surface, enhancing its hydrophobic properties and further contributing to the protective barrier against corrosion. researchgate.net
Table 4: Corrosion Inhibition Efficiency of Quinoxaline Derivatives for Mild Steel in 1.0 M HCl
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Inhibition Mechanism |
| BrSQX | 10⁻³ | 89% | Mixed-type |
| MeSQX | 10⁻³ | 92% | Mixed-type |
Data sourced from Dahmani et al. researchgate.net
Mechanistic Investigations of Chemical Reactions Involving Quinoxaline 5,6,8 Triol
Reaction Pathways and Identification of Intermediate Species
For the general synthesis of quinoxalines, the proposed reaction mechanism typically begins with the nucleophilic attack of one amino group from the 1,2-diamine onto one of the carbonyl carbons of the 1,2-dicarbonyl compound. nih.gov This is followed by a series of steps involving the formation of a diol intermediate, which then undergoes dehydration and cyclization to form the final quinoxaline (B1680401) ring system. nih.gov For instance, in the synthesis of 2,3-diphenylquinoxaline, the intermediate 2,3-diphenyl-1,2,3,4-tetrahydro-quinoxaline-2,3-diol has been proposed. nih.gov
A plausible, though unconfirmed, pathway for the formation of Quinoxaline-5,6,8-triol would involve the condensation of 1,2,3-trihydroxy-5,6-diaminobenzene with a simple 1,2-dicarbonyl compound like glyoxal. The reaction would likely proceed through a series of hydroxylated intermediates. However, no studies specifically detailing this pathway or identifying these transient species for this compound have been found in the current body of scientific literature. Iron-catalyzed reactions using vicinal diols have also been explored for quinoxaline synthesis, proceeding through in-situ generated carbonyl and 1,2-diaminobenzene intermediates. rsc.orgrsc.org While glycerol, a 1,2,3-triol, has been used in such reactions, it leads to the formation of 2-benzimidazoyl quinoxaline derivatives, not a triol-substituted quinoxaline. rsc.orgrsc.org
Kinetic Studies of Quinoxaline Formation and Transformation Processes
Kinetic studies provide valuable insights into reaction rates, mechanisms, and the factors that control them. For the broader class of quinoxalines, kinetic analyses have been performed. For example, the synthesis of various quinoxaline derivatives has been shown to follow specific rate laws, with the reaction time being a critical parameter for optimizing yield. nih.gov However, a search of the literature did not yield any kinetic data specifically pertaining to the formation or transformation of this compound. Such a study would be essential to understand the reaction dynamics and to control the synthesis of this specific isomer.
Influence of Reaction Conditions on Chemical Selectivity and Yield
The selectivity and yield of quinoxaline synthesis are highly dependent on various reaction conditions, including the choice of catalyst, solvent, and temperature. scielo.brnih.gov Catalysts, ranging from mineral supports like acidic alumina (B75360) to nanostructured pyrophosphates, have been shown to significantly enhance reaction rates and yields. scielo.brnih.gov The solvent also plays a crucial role; protic solvents like ethanol (B145695) often provide excellent yields, while the use of greener solvents is an area of active research. mdpi.comnih.gov Temperature and reaction time are also key variables, with optimal conditions varying depending on the specific substrates and catalyst used. nih.gov
For example, the data in the table below, derived from studies on general quinoxaline synthesis, illustrates the impact of different solvents on product yield.
| Solvent | Yield (%) |
| Ethanol | 98 |
| Ethyl Acetate | 87 |
| Dichloromethane | 86 |
| Propanol | 83 |
| Acetonitrile | 70 |
| Water | 49 |
| This table demonstrates the effect of solvent on the yield of a generic quinoxaline synthesis and is not specific to this compound. Data adapted from a study on nanostructured pyrophosphate catalysts. nih.gov |
While these general principles are well-established for the quinoxaline family, their specific application to the synthesis of this compound remains uninvestigated in the available literature. The influence of the three hydroxyl groups on the benzene (B151609) ring would significantly impact the electronic properties of the diamine precursor, and thus affect the reaction's selectivity and yield under different conditions. Without dedicated experimental work, any discussion on the optimal conditions for the synthesis of this compound would be purely speculative.
Molecular Interactions of Quinoxaline 5,6,8 Triol Derivatives with Complex Systems
Non-Covalent Interactions and Supramolecular Assembly
The molecular architecture of quinoxaline-5,6,8-triol is rich in features that promote various non-covalent interactions, which are crucial for the formation of larger, self-assembled structures. These interactions, while individually weak, collectively contribute to the stability and function of supramolecular assemblies. nih.govmhmedical.com
The hydroxyl groups at positions 5, 6, and 8 are primary sites for hydrogen bonding . They can act as both hydrogen bond donors and acceptors, allowing for the formation of intricate networks with other molecules of the same type or with solvent molecules. The nitrogen atoms within the pyrazine (B50134) ring of the quinoxaline (B1680401) core are also potential hydrogen bond acceptors.
π-π stacking is another significant non-covalent interaction, driven by the aromatic nature of the quinoxaline ring system. The planar structure of the molecule allows for face-to-face or offset stacking with other aromatic systems, contributing to the stability of crystal lattices and molecular aggregates.
A summary of the key non-covalent interactions involving this compound is presented in the table below.
| Interaction Type | Description | Key Structural Features Involved |
| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Hydroxyl (-OH) groups at positions 5, 6, and 8; Nitrogen atoms in the pyrazine ring. |
| π-π Stacking | Attraction between aromatic rings. | The planar quinoxaline ring system. |
| Van der Waals Forces | Weak, non-specific attractions between molecules. | The entire molecular surface. |
Ligand-Receptor Binding Studies at a Molecular Level
The ability of quinoxaline derivatives to act as ligands for biological receptors is a cornerstone of their pharmacological relevance. Molecular level studies of these interactions provide critical insights into the structural basis of their activity and can guide the design of more potent and selective therapeutic agents.
A notable example involves the investigation of quinoxaline-based compounds as ligands for the 5-HT3A and 5-HT3AB receptors. altervista.orgnih.gov Structure-activity relationship (SAR) studies on a series of quinoxaline derivatives have revealed the profound impact of substitutions on the quinoxaline core on binding affinity and receptor selectivity. altervista.org For instance, the presence and position of hydroxyl groups can significantly alter the electronic and steric properties of the ligand, thereby influencing its interaction with the amino acid residues in the receptor's binding pocket.
Molecular modeling and docking studies are invaluable tools for elucidating these interactions. nih.gov These computational approaches can predict the binding mode of a ligand within a receptor's active site, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts that stabilize the ligand-receptor complex. For example, the hydroxyl groups of a hypothetical this compound ligand could form specific hydrogen bonds with polar amino acid residues such as serine, threonine, or tyrosine within a receptor's binding site. The aromatic quinoxaline core can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tryptophan, or tyrosine.
The table below summarizes the binding affinities of selected quinoxaline derivatives at 5-HT3A and 5-HT3AB receptors, illustrating the effect of different substituents.
| Compound | R2 Substituent | R3 Substituent(s) | 5-HT3A Receptor Affinity (pKi) | 5-HT3AB Receptor Affinity (pKi) |
| 1 | OH | H | High | Moderate |
| 22 | OH | 6-Cl | Moderate | Low |
| 34 | OH | 6,7-Cl | Moderate | Low |
| 24 | H | H | Moderate | High |
| 33 | H | 6-Cl | Low | Very Low |
| 7 | H | 6,7-Cl | Low | Low |
Data adapted from structure-activity relationship studies of quinoxaline-based ligands. altervista.org
These studies underscore the principle that even subtle changes to the chemical structure, such as the addition or removal of a hydroxyl group, can dramatically alter the binding profile of a quinoxaline derivative.
DNA Binding Properties and Intercalation Mechanisms
The planar aromatic structure of the quinoxaline nucleus is a key feature that enables certain derivatives to interact with DNA, primarily through intercalation. mdpi.com DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This interaction can lead to significant biological consequences, including the inhibition of DNA replication and transcription, which is a mechanism exploited by many anticancer drugs. nih.gov
Quinoxaline derivatives designed as DNA intercalators often possess specific structural characteristics. These include a planar polyaromatic system, which is the quinoxaline core itself, and often one or more side chains that can interact with the grooves of the DNA helix. The presence of hydroxyl groups, as in this compound, could potentially influence DNA binding through the formation of hydrogen bonds with the phosphate (B84403) backbone or the edges of the base pairs.
The process of DNA intercalation by quinoxaline derivatives can be studied using various biophysical techniques:
UV-Visible Spectroscopy: Upon intercalation, changes in the absorption spectrum of the quinoxaline compound, such as hypochromism (decreased absorbance) and bathochromism (red shift), are typically observed. These changes are indicative of the interaction between the chromophore of the compound and the DNA base pairs.
Fluorescence Spectroscopy: Many quinoxaline derivatives are fluorescent. The intercalation into the hydrophobic environment between DNA base pairs can lead to an enhancement of their fluorescence intensity. This can be used to determine the binding affinity of the compound to DNA.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the chiral environment of the DNA helix. The binding of an intercalating agent can induce changes in the CD spectrum of DNA, providing information about the conformational changes in the DNA upon binding.
Thermal Denaturation Studies: The binding of an intercalator can stabilize the DNA double helix, leading to an increase in its melting temperature (Tm). This increase in Tm is a measure of the strength of the interaction.
Research on compounds like 6H-indolo[2,3-b]quinoxalines has shown that their DNA binding affinity and the thermal stability of the resulting complex are crucial for their biological activity. researchgate.net The orientation of side chains and the specific substituents on the quinoxaline ring system play a significant role in determining the efficacy of DNA intercalation. rsc.org
Enzyme Inhibition Mechanisms at a Molecular Level
Quinoxaline derivatives have been identified as inhibitors of various enzymes, and understanding the molecular mechanisms of this inhibition is a key area of research. The interactions between a quinoxaline-based inhibitor and the active site of an enzyme are governed by the same principles of non-covalent interactions discussed earlier.
For instance, quinoxaline derivatives have been developed as inhibitors of Apoptosis Signal-regulated Kinase 1 (ASK1). nih.gov In vitro enzyme inhibition assays are used to determine the potency of these inhibitors, often expressed as the half-maximal inhibitory concentration (IC50). Structure-activity relationship studies help in identifying the key structural features of the quinoxaline molecule that are responsible for potent inhibition.
Molecular docking studies can provide a detailed picture of how a quinoxaline inhibitor fits into the enzyme's active site. These models can reveal:
Key hydrogen bonding interactions: The hydroxyl groups of this compound could form crucial hydrogen bonds with amino acid residues in the active site, anchoring the inhibitor in a specific orientation.
Hydrophobic interactions: The aromatic quinoxaline ring can interact with hydrophobic pockets within the active site.
Electrostatic interactions: The nitrogen atoms of the quinoxaline ring can participate in electrostatic interactions with charged or polar residues.
Kinetic studies are also essential to elucidate the mechanism of inhibition. researchgate.net These studies can determine whether the inhibitor is competitive, non-competitive, or uncompetitive, providing further insights into its mode of action. For example, a competitive inhibitor will bind to the same site as the natural substrate, while a non-competitive inhibitor will bind to an allosteric site.
The table below shows the inhibitory activity of some quinoxaline derivatives against the enzyme VEGFR-2, highlighting the potential for this class of compounds as enzyme inhibitors. ekb.eg
| Compound | IC50 against MCF-7 (µM) | IC50 against HCT-116 (µM) |
| Compound 6 | 5.11 | 6.18 |
| Doxorubicin (Reference) | 7.43 | 9.27 |
Data from a study on the antiproliferative effect of 6-chloroquinoxaline (B1265817) derivatives. ekb.eg
These findings demonstrate that quinoxaline derivatives can be potent enzyme inhibitors, and a detailed understanding of their interactions at the molecular level is crucial for the development of new therapeutic agents.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Benzil condensation | IBX | EtOH/H2O | 85–90 | |
| Microwave-assisted | None | DMF | 78–82 | |
| Oxidative cyclization | FeCl3 | Toluene | 70–75 |
How should researchers characterize this compound to confirm structural integrity and purity?
A multi-technique approach is critical:
- Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic proton environments (δ 7.2–8.3 ppm) and confirm substitution patterns .
- FT-IR : Detect C=N stretching (~1626 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .
- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity, while MS (HRMS) confirms molecular weight .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks for polymorph analysis .
What stability challenges arise during storage of this compound, and how can decomposition be mitigated?
This compound is sensitive to light, moisture, and oxidizers. Key stability considerations:
- Storage : Use amber glass vials under inert gas (N₂/Ar) at –20°C to prevent oxidation and hydrolysis .
- Decomposition products : Monitor for carbon oxides and nitrogen oxides via TGA-MS, which form under prolonged exposure to heat (>100°C) .
- Stability assays : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .
What methodological frameworks are recommended for evaluating the bioactivity of this compound derivatives?
- In vitro assays :
- Mechanistic studies :
Q. Table 2: Bioactivity Profile of Selected Derivatives
| Derivative | Target | IC₅₀ (μM) | Mechanism | Reference |
|---|---|---|---|---|
| QX-8-triol-Triazole | c-MYC G4 DNA | 0.45 | G-quadruplex stabilization | |
| QX-6-nitro-Thiophene | S. aureus | 12.3 | Cell wall disruption |
How should researchers resolve contradictions in physicochemical or bioactivity data across studies?
- Statistical validation : Use ANOVA or Tukey’s HSD test to compare datasets (e.g., conflicting IC₅₀ values) .
- Control standardization : Ensure consistent solvent/DMSO concentrations in bioassays to avoid false negatives .
- Replication studies : Repeat experiments under identical conditions (e.g., SWT indices in biogeochemical analyses) .
(Advanced) What computational strategies improve the design of this compound-based therapeutics?
- QSAR modeling : Utilize Gaussian09 to calculate electronic parameters (HOMO-LUMO gaps) and correlate with bioactivity .
- MD simulations : GROMACS for assessing binding stability (RMSD < 2 Å over 100 ns) to targets like HIV-1 reverse transcriptase .
- ADMET prediction : SwissADME to optimize logP (<3) and reduce hepatotoxicity risks .
(Advanced) How can structure-activity relationship (SAR) studies guide the functionalization of this compound?
- Electron-withdrawing groups : Nitro (–NO₂) at C-6 enhances antiproliferative activity by increasing electrophilicity .
- Hydrophobic substituents : Thiophene rings improve membrane permeability (logP ~2.5) but may reduce solubility .
- Triazole hybrids : Sulfonamide-linked triazoles at C-8 improve selectivity for kinase inhibitors .
What ethical and safety protocols are essential when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
